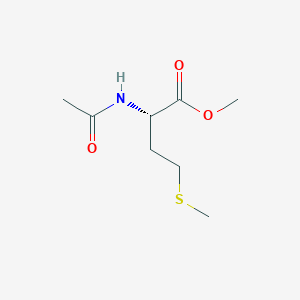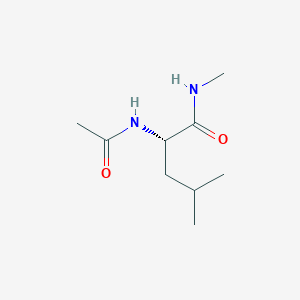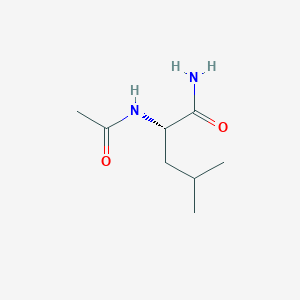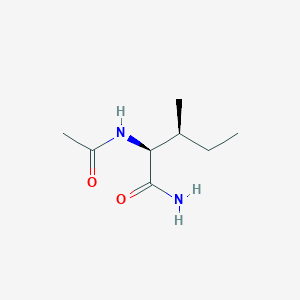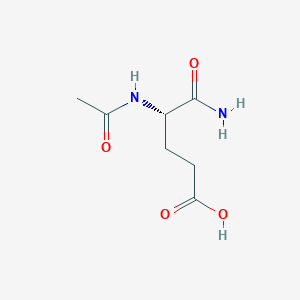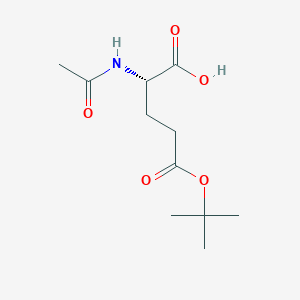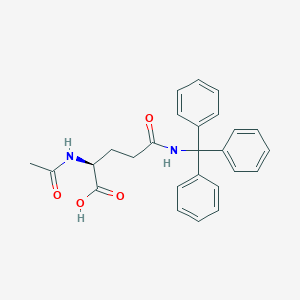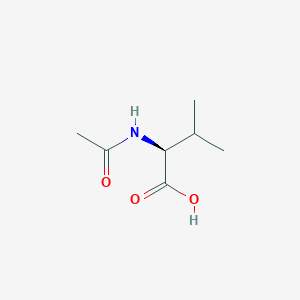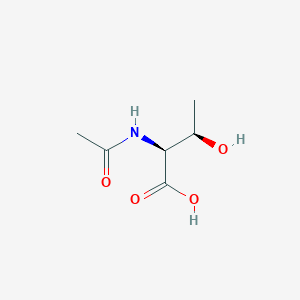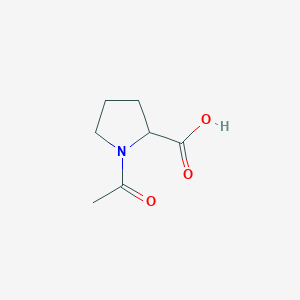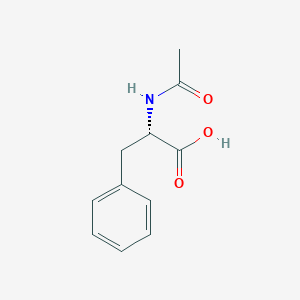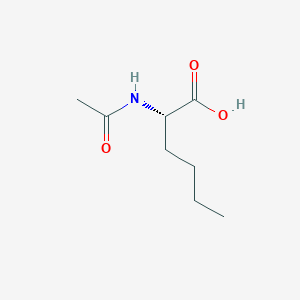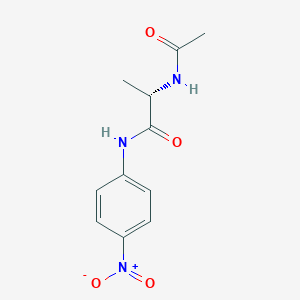
Acetylalanine 4-nitroanilide
Vue d'ensemble
Description
Acetylalanine 4-nitroanilide (AA4NA) is a synthetic compound that has been widely used in scientific research . It is derived from the amino acid alanine and plays a significant role in the synthesis of peptides, proteins, and various biomolecules . By binding to the active sites of these biomolecules, it exerts a notable influence, resulting in alterations to their structure and activity .
Synthesis Analysis
The synthesis of anilines, such as AA4NA, involves various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .Molecular Structure Analysis
The molecular formula of AA4NA is C11H13N3O4, and it has a molecular weight of 251.24 . It has played a crucial role in unraveling the intricate structure and function of proteins and enzymes .Chemical Reactions Analysis
AA4NA has been utilized in various chemical reactions. For instance, it has been used as a test substrate and its hydrolysis was determined by UV spectroscopic measurements . Moreover, the chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years .Physical And Chemical Properties Analysis
AA4NA appears as an off-white to yellow powder . The loss on drying is ≤ 0.5% .Applications De Recherche Scientifique
Application 1: Detection of 4-nitroaniline in water
- Summary of the Application: A novel molecularly imprinted fluorescent sensor was developed for the determination of 4-nitroaniline (4-NA) in water . This sensor was synthesized via free radical polymerization with various compounds as the fluorescence functional monomer, 4-NA as the template molecule, ethylene glycol dimethacrylate as the cross-linker, and 2,2′-azo (bisisobutyronitrile) as the initiator .
- Methods of Application: The obtained fluorescent poly (ionic liquid) was characterized through Fourier transform infrared, scanning electron microscopy, Brunauer–Emmett–Teller analysis, and fluorescence spectrophotometry . The sensor had a short detection time (0.5 min), good selectivity, and excellent sensitivity (limit of detection = 0.8 nM) for 4-NA .
- Results: The practical applicability of the fluorescence sensor in detecting 4-NA in industrial wastewater and spiked environmental water was demonstrated, and a satisfactory result was obtained .
Application 2: Chemical Reduction of Nitroaniline
- Summary of the Application: The chemical reduction of 4-NA using various different nanocatalytic systems has attracted tremendous interest over the past few years . This is due to 4-NA’s hazardous and deleterious effects, as it is a non-biodegradable, chemically resistive, highly reactive noxious waste and a persistent pollutant .
- Methods of Application: The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies . Focus has also been given to sodium borohydride (NaBH 4 ), which is used as a reductant during the chemical reduction of NA .
- Results: This systematic review summarizes the fundamentals associated with the catalytic degradation of 4-NA, and presents a comprehensive and critical study of the latest modifications used in the synthesis of these catalytic systems .
Application 3: Synthesis of Dyes
- Summary of the Application: 4-nitroaniline is excessively utilized in different industries as a raw material, including the synthesis of dyes . Given its wide usage, 4-NA is regularly released into aquatic reservoirs as the main component of the poorly treated industrial effluent .
- Methods of Application: The synthesis of dyes involves various chemical reactions, often including nitration, sulfonation, and other complex organic reactions . The exact procedures can vary greatly depending on the specific dye being synthesized.
- Results: The synthesis of dyes from 4-NA has been a successful application, contributing to the wide range of colors and types of dyes available in the market .
Application 4: Poultry Medicines
- Summary of the Application: 4-nitroaniline is used in the production of certain poultry medicines . These medicines are used to treat various diseases in poultry and improve their overall health .
- Methods of Application: The exact procedures can vary greatly depending on the specific medicine being synthesized . The synthesis often involves complex organic reactions .
- Results: The production of poultry medicines from 4-NA has been a successful application, contributing to the health and productivity of poultry farms .
Safety And Hazards
AA4NA should be handled with care. It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .
Orientations Futures
The chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies . Future directions required for understanding this model reaction have been provided in this particular study .
Propriétés
IUPAC Name |
(2S)-2-acetamido-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-7(12-8(2)15)11(16)13-9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,12,15)(H,13,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYZSYDGJGVCHS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189532 | |
| Record name | Acetylalanine 4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylalanine 4-nitroanilide | |
CAS RN |
35978-75-7 | |
| Record name | Acetylalanine 4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035978757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylalanine 4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



